3-Chloro-2-ethoxy-5-fluorophenylboronicacid pinacol ester
CAS No.: 2121511-33-7
Cat. No.: VC11655226
Molecular Formula: C14H19BClFO3
Molecular Weight: 300.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121511-33-7 |
|---|---|
| Molecular Formula | C14H19BClFO3 |
| Molecular Weight | 300.56 g/mol |
| IUPAC Name | 2-(3-chloro-2-ethoxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H19BClFO3/c1-6-18-12-10(7-9(17)8-11(12)16)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |
| Standard InChI Key | PCUPVYHNQKXBJC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)Cl)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)Cl)F |
Introduction
3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester is an organoboron compound widely utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its unique structural features and chemical properties make it a valuable intermediate in the development of pharmaceuticals and other fine chemicals.
Synthesis
The synthesis of 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester typically involves the following steps:
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Preparation of Arylboronic Acid: The corresponding arylboronic acid is synthesized via halogen-metal exchange or direct borylation of the aromatic precursor.
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Esterification with Pinacol: The arylboronic acid is reacted with pinacol under dehydrating conditions to form the pinacol ester.
Industrial-scale production often employs automated reactors and continuous flow systems to ensure high purity and scalability.
Organic Synthesis
The compound is primarily used in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds in complex molecules. Its specific substitution pattern provides selectivity in these reactions.
Medicinal Chemistry
Due to its boron-containing structure, it has potential applications in drug development. Similar compounds have shown promise in:
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Anticancer therapies (e.g., boron neutron capture therapy).
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Development of enzyme inhibitors targeting specific pathways.
Reactivity Profile
The reactivity of this compound is influenced by its substituents:
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The electron-withdrawing fluorine enhances electrophilicity.
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The ethoxy group contributes steric hindrance and modulates electronic effects.
These factors make it suitable for selective transformations with nucleophiles and electrophiles.
Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-4-fluorophenylboronic acid pinacol ester | C14H20BClF | Lacks ethoxy group; different reactivity |
| 4-Ethoxyphenylboronic acid pinacol ester | C14H20BEO3 | Lacks chlorine; altered electronic effects |
| 5-Fluoro-2-methoxyphenylboronic acid pinacol ester | C14H20BFO3 | Different substitution pattern |
The unique combination of substituents on 3-Chloro-2-ethoxy-5-fluorophenylboronic acid pinacol ester provides advantages in selective coupling reactions compared to its analogs.
Safety Considerations
While specific toxicity data for this compound is limited, general precautions for boronic esters include:
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Avoid inhalation or skin contact.
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Store in a cool, dry place away from moisture.
In case of exposure, wash affected areas thoroughly with water.
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